

Application Note: Gas Chromatography-Based Detection of Cartap Hydrochloride in Environmental Samples

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Compound of Interest		
Compound Name:	Cartap hydrochloride	
Cat. No.:	B1668583	Get Quote

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Abstract

This application note provides a detailed protocol for the determination of **Cartap hydrochloride** in environmental samples, such as soil, water, and vegetables. Due to its low volatility, **Cartap hydrochloride** requires a derivatization step to be analyzed by gas chromatography (GC). The described method involves the conversion of Cartap to nereistoxin, which is then extracted, purified, and analyzed using GC with either a Flame Photometric Detector (FPD) or an Electron Capture Detector (ECD). This method is sensitive, and reliable, and provides accurate quantification of **Cartap hydrochloride** residues in various environmental matrices.

Introduction

Cartap hydrochloride is a nereistoxin analog insecticide widely used in agriculture to control a variety of chewing and sucking insect pests on crops like rice, vegetables, and fruits.[1][2] Its extensive use, however, raises concerns about its potential contamination of soil, water bodies, and agricultural products. Monitoring **Cartap hydrochloride** residues in the environment is crucial for ensuring food safety and assessing environmental impact.



Direct analysis of **Cartap hydrochloride** by gas chromatography is challenging due to its high polarity and low volatility. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound, nereistoxin.[2][3] This protocol details a robust and validated method for the extraction, derivatization, and GC-based quantification of **Cartap hydrochloride** in environmental samples.

Experimental Protocols

Sample Preparation: Extraction and Cleanup using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[4]

For Soil and Vegetable Samples:

- Homogenization: Homogenize 10-15 g of the representative soil or vegetable sample. For samples with high water content (>80%), use 15 g.
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 15 mL of acetonitrile (for a 15 g sample) and an appropriate internal standard.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for AOAC 2007.01 method).
 - Shake vigorously for 1 minute to ensure thorough mixing and extraction.
 - Centrifuge at ≥3000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction dSPE):
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
 - Vortex for 30 seconds.



- Centrifuge at high speed for 5 minutes.
- The resulting supernatant is ready for the derivatization step.

For Water Samples:

- Extraction:
 - Take 10 mL of the water sample in a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and the extraction salts.
 - Shake and centrifuge as described above.
- Cleanup:
 - Proceed with the dSPE cleanup step as for soil and vegetable samples.

Derivatization of Cartap to Nereistoxin

This step converts the non-volatile **Cartap hydrochloride** into the GC-amenable nereistoxin.

- Take a known volume of the cleaned-up extract from the sample preparation step.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 1 mL of a 2% nickel(II) chloride solution.
- Add 1 mL of concentrated ammonium hydroxide to make the solution alkaline.
- Vortex the mixture for 30 seconds to facilitate the reaction.
- Extract the formed nereistoxin with two portions of 2 mL n-hexane.
- Combine the n-hexane layers and evaporate to a final volume of 1 mL for GC analysis.

Gas Chromatography (GC) Analysis



The derivatized sample extract is analyzed using a gas chromatograph equipped with either a Flame Photometric Detector (FPD) or an Electron Capture Detector (ECD).

Table 1: Gas Chromatography (GC) Operating Conditions

Parameter	GC-FPD	GC-ECD
Column	Capillary column (e.g., DB-17 or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness	Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C	250 °C
Detector Temperature	280 °C (FPD in sulfur mode)	300 °C
Oven Temperature Program	Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min	Initial 120 °C, hold for 1 min, ramp at 15 °C/min to 200 °C, hold for 1 min, then ramp at 5 °C/min to 300 °C, hold for 10 min
Carrier Gas	Nitrogen or Helium at 1.0 mL/min	Nitrogen at 1.2 mL/min
Injection Volume	1 μL	1 μL

Quantitative Data

The method should be validated to ensure its accuracy, precision, and sensitivity. The following tables summarize typical performance data for the analysis of **Cartap hydrochloride** in various environmental matrices.

Table 2: Method Validation Data for Cartap Hydrochloride Analysis

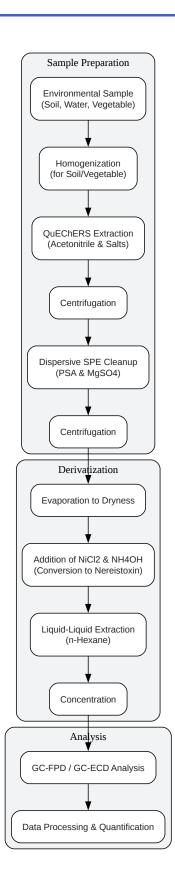


Matrix	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Linearity (r²)	Reference
Rice Plants	80.0 - 114.4	-	-	>0.99	
Husked Rice	80.0 - 114.4	-	-	>0.99	
Rice Hull	80.0 - 114.4	-	-	>0.99	-
Soil	80.0 - 114.4	-	-	>0.99	-
Water	80.0 - 114.4	-	-	>0.99	-
Brinjal (Vegetable)	90.6 - 96.6	-	0.05	-	_
Tea	87.6 - 119.9	0.004	0.01	>0.999	-

Visualizations Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.





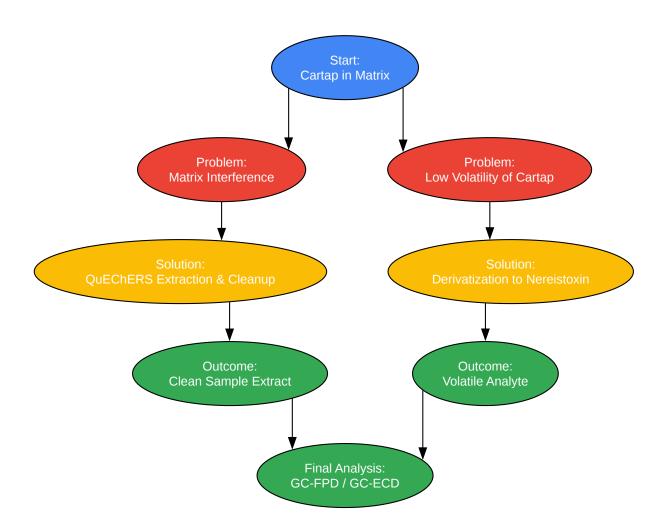
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Caption: Experimental workflow for Cartap hydrochloride analysis.



Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and rationale behind the key stages of the analytical method.



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Caption: Logical steps for Cartap analysis.

Conclusion



The gas chromatography-based method detailed in this application note, incorporating a crucial derivatization step, provides a robust and sensitive approach for the quantification of **Cartap hydrochloride** in diverse environmental samples. The use of the QuEChERS method for sample preparation ensures high throughput and efficiency. The validation data demonstrates that the method is accurate, precise, and suitable for routine monitoring of **Cartap hydrochloride** residues, thereby supporting food safety and environmental protection efforts.

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